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Compound of Interest

Compound Name: 4-Nitrobenzenesulfonamide

Cat. No.: B188996 Get Quote

Introduction

4-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various sulfonamide

drugs and other organic compounds. Its chemical structure and purity are crucial for its

application in research and drug development. This technical guide provides a comprehensive

overview of the spectroscopic data for 4-Nitrobenzenesulfonamide, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed

experimental protocols are provided to allow for replication and verification of the presented

data. This document is intended for researchers, scientists, and professionals in the field of

drug development and organic synthesis.

Spectroscopic Data
The following sections present the key spectroscopic data for 4-Nitrobenzenesulfonamide,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Nitrobenzenesulfonamide[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.43 Doublet 2H Ar-H (ortho to -NO₂)

8.10 Doublet 2H
Ar-H (ortho to -

SO₂NH₂)

7.77 Singlet (broad) 2H -SO₂NH₂

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Nitrobenzenesulfonamide

Chemical Shift (δ) ppm Assignment

150.3 Ar-C (para to -SO₂NH₂)

145.4 Ar-C (ipso to -SO₂NH₂)

128.7 Ar-C (ortho to -SO₂NH₂)

125.1 Ar-C (ortho to -NO₂)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-Nitrobenzenesulfonamide
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad N-H stretch (sulfonamide)

1530 - 1515 Strong Asymmetric NO₂ stretch

1350 - 1340 Strong Symmetric NO₂ stretch

1330 - 1310 Strong Asymmetric SO₂ stretch

1160 - 1140 Strong Symmetric SO₂ stretch

~850 Strong
C-H out-of-plane bend (para-

disubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 4-Nitrobenzenesulfonamide[1]

m/z Relative Intensity (%) Assignment

202 87.3 [M]⁺ (Molecular Ion)

186 35.3 [M - O]⁺

138 62.0 [M - SO₂]⁺

122 54.3 [M - NO₂ - H]⁺

92 33.4 [C₆H₄O]⁺

75 100.0 [C₆H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
2.1.1. Sample Preparation

Weigh 10-20 mg of 4-Nitrobenzenesulfonamide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

Instrument: 400 MHz NMR Spectrometer.

Solvent: DMSO-d₆.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans.

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct

the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the

residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Solvent: DMSO-d₆.

Pulse Sequence: Proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

Data Processing: Fourier transform the FID, phase correct the spectrum, and perform

baseline correction. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at

39.52 ppm.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 4-Nitrobenzenesulfonamide with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die.

2.2.2. Data Acquisition

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

Mode: Transmission.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: Record a background spectrum of the empty sample compartment or a blank

KBr pellet.
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Sample Measurement: Place the KBr pellet containing the sample in the sample holder and

acquire the spectrum. The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
2.3.1. Sample Introduction

Introduce a small amount of the solid 4-Nitrobenzenesulfonamide sample via a direct

insertion probe.

Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile)

and introduce it via direct infusion or after separation using Gas Chromatography (GC-MS).

2.3.2. Data Acquisition (Electron Ionization - EI)

Instrument: Mass Spectrometer with an Electron Ionization source.

Ionization Energy: 70 eV.

Scan Range: m/z 40-300.

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Methodologies
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of 4-Nitrobenzenesulfonamide.
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Caption: Experimental workflow for the spectroscopic characterization of 4-
Nitrobenzenesulfonamide.
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Caption: Logical relationships in the elucidation of the structure of 4-
Nitrobenzenesulfonamide from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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